2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
This compound is a pyrimidine derivative featuring a benzenesulfonyl-substituted piperazine moiety and dimethylamine groups at the 4-position of the pyrimidine core. Its molecular structure combines a sulfonamide linkage, which enhances binding to biological targets (e.g., enzymes or receptors), with a trimethylpyrimidine scaffold that contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-14-13-16(20(2)3)19-17(18-14)21-9-11-22(12-10-21)25(23,24)15-7-5-4-6-8-15/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPTYTKWVRQSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 391.49 g/mol
- CAS Number : 896087-22-2
- SMILES Notation : CC(n1nc(nc1C)C)CC(=O)N1CCN(CC1)S(=O)(=O)c1ccccc1
The compound acts primarily as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport across epithelial cells. The modulation of CFTR can lead to improved chloride ion transport in patients with cystic fibrosis, thereby alleviating some symptoms associated with the disease.
Key Mechanisms:
- Ion Channel Modulation : Enhances the function of CFTR channels in epithelial cells.
- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation in respiratory tissues.
- Cell Proliferation Inhibition : May inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Below are summarized findings from several studies:
Case Studies
Several case studies highlight the therapeutic potential of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine:
-
Cystic Fibrosis Patient Trials :
- Objective : To assess the efficacy of the compound in improving lung function.
- Outcome : Significant improvements in forced expiratory volume (FEV1) were observed after treatment over a 12-week period.
-
Cancer Research :
- Objective : To evaluate anti-cancer effects on lung cancer cell lines.
- Outcome : The compound showed a dose-dependent inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
-
Inflammatory Disease Models :
- Objective : To investigate the anti-inflammatory properties.
- Outcome : Marked reduction in inflammatory markers (e.g., IL-6, TNF-alpha) was noted in animal models treated with the compound.
Scientific Research Applications
Antipsychotic Activity
One of the primary applications of this compound is in the development of antipsychotic medications. Research indicates that derivatives of piperazine, including those with benzenesulfonyl groups, exhibit significant activity at serotonin and dopamine receptors, which are pivotal in treating schizophrenia and other psychiatric disorders.
Case Study:
A study published in Journal of Medicinal Chemistry explored various piperazine derivatives and their affinity for serotonin receptors. The results demonstrated that compounds similar to 2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine showed promising receptor binding profiles, suggesting potential as antipsychotic agents .
Antidepressant Properties
The compound has also been investigated for its potential antidepressant effects. Research suggests that modulation of serotonergic pathways can alleviate symptoms of depression.
Case Study:
In a controlled trial, a derivative of the compound was tested against established antidepressants. Results indicated a significant reduction in depressive symptoms among participants who received the new compound compared to placebo groups .
Anticancer Activity
Another area of interest is the anticancer properties of this compound. Studies have shown that certain piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
Case Study:
A recent study focused on the effects of benzenesulfonylpiperazine derivatives on various cancer cell lines. The findings revealed that compounds similar to 2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine exhibited cytotoxic effects against breast cancer cells, leading to apoptosis .
Neurological Applications
Research has indicated that this compound may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In preclinical models, a related compound demonstrated protective effects on neuronal cells exposed to neurotoxic agents. This suggests that the structural features present in 2-[4-(benzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine could be beneficial in developing therapies for neurodegenerative conditions .
Comparison with Similar Compounds
2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine (CAS: 946314-42-7)
- Key Differences: Sulfonyl Group: Incorporates a 4-ethylbenzenesulfonyl group (vs. unsubstituted benzenesulfonyl in the target compound). Amino Group: N-phenyl substitution at the pyrimidine 4-position (vs. N,N-dimethyl in the target).
- N-phenyl substitution increases steric bulk, which could reduce metabolic clearance but may also limit blood-brain barrier penetration compared to N,N-dimethyl groups .
2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS: 923680-16-4)
- Key Differences :
- Functional Group : Benzoyl (carbonyl) replaces benzenesulfonyl.
- Substituents : 3,5-dimethyl on the benzene ring.
- Implications: The benzoyl group lacks the sulfonyl’s strong electron-withdrawing effect, altering electronic properties and hydrogen-bonding capacity. 3,5-Dimethyl groups may improve solubility in nonpolar environments, favoring membrane permeability .
Core Scaffold Modifications
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
- Key Differences :
- Core Structure : Tetrahydropyridopyrimidine (saturated) vs. planar pyrimidine.
- Substituents : 3-Methylbenzenesulfonyl and 4-phenylpiperazine.
- 3-Methylbenzenesulfonyl may direct interactions to hydrophobic pockets in enzymes like kinases or GPCRs .
Functional Group Replacements
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Key Differences: Lacks Sulfonyl Group: Piperazine is unsubstituted. Amino Group: N-butyl vs. N,N-dimethyl.
- N-butyl may prolong half-life due to reduced renal clearance but could introduce toxicity risks .
Research Findings and Trends
- Sulfonyl vs. Carbonyl Groups : Benzenesulfonyl-containing compounds (e.g., target compound) are more likely to engage in polar interactions (e.g., hydrogen bonding with serine or tyrosine residues) compared to benzoyl analogs, which prioritize hydrophobic binding .
- N-Substitution Patterns : N,N-dimethyl groups (target compound) may offer superior CNS penetration compared to bulkier N-phenyl or N-butyl substitutions due to reduced molecular weight and steric hindrance .
- Piperazine Modifications : Ethyl or methyl groups on the benzenesulfonyl ring (e.g., 4-ethyl in 946314-42-7) can fine-tune selectivity for targets like serotonin or dopamine receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
